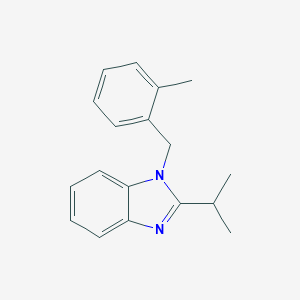![molecular formula C22H27N3O7S B256759 3,4,5-trimethoxy-N'-[4-(1-piperidinylsulfonyl)benzoyl]benzohydrazide](/img/structure/B256759.png)
3,4,5-trimethoxy-N'-[4-(1-piperidinylsulfonyl)benzoyl]benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-trimethoxy-N'-[4-(1-piperidinylsulfonyl)benzoyl]benzohydrazide, also known as TBN-PSB, is a novel compound that has been studied for its potential applications in scientific research. TBN-PSB belongs to the class of benzohydrazide derivatives and has been shown to exhibit promising biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3,4,5-trimethoxy-N'-[4-(1-piperidinylsulfonyl)benzoyl]benzohydrazide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are involved in cell growth and inflammation. 3,4,5-trimethoxy-N'-[4-(1-piperidinylsulfonyl)benzoyl]benzohydrazide has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the growth of cancer cells. 3,4,5-trimethoxy-N'-[4-(1-piperidinylsulfonyl)benzoyl]benzohydrazide has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the development of neurological disorders.
Biochemical and Physiological Effects:
3,4,5-trimethoxy-N'-[4-(1-piperidinylsulfonyl)benzoyl]benzohydrazide has been shown to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. 3,4,5-trimethoxy-N'-[4-(1-piperidinylsulfonyl)benzoyl]benzohydrazide has also been shown to exhibit antioxidant effects, which may contribute to its potential therapeutic benefits.
Avantages Et Limitations Des Expériences En Laboratoire
3,4,5-trimethoxy-N'-[4-(1-piperidinylsulfonyl)benzoyl]benzohydrazide has several advantages for lab experiments. It is a stable compound that can be easily synthesized with a high purity. 3,4,5-trimethoxy-N'-[4-(1-piperidinylsulfonyl)benzoyl]benzohydrazide is also soluble in a variety of solvents, making it suitable for a range of experimental conditions. However, 3,4,5-trimethoxy-N'-[4-(1-piperidinylsulfonyl)benzoyl]benzohydrazide has some limitations for lab experiments. It has a low bioavailability, which may limit its effectiveness in vivo. In addition, 3,4,5-trimethoxy-N'-[4-(1-piperidinylsulfonyl)benzoyl]benzohydrazide has not been extensively studied for its potential toxicity, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the study of 3,4,5-trimethoxy-N'-[4-(1-piperidinylsulfonyl)benzoyl]benzohydrazide. One potential direction is to investigate its potential applications in the treatment of cancer, neurological disorders, and inflammatory diseases. Another direction is to study the mechanism of action of 3,4,5-trimethoxy-N'-[4-(1-piperidinylsulfonyl)benzoyl]benzohydrazide in more detail, in order to better understand its therapeutic potential. Additionally, future studies may focus on improving the bioavailability of 3,4,5-trimethoxy-N'-[4-(1-piperidinylsulfonyl)benzoyl]benzohydrazide, in order to enhance its effectiveness in vivo. Overall, the study of 3,4,5-trimethoxy-N'-[4-(1-piperidinylsulfonyl)benzoyl]benzohydrazide has the potential to lead to the development of new therapeutic agents for a range of diseases.
Méthodes De Synthèse
The synthesis of 3,4,5-trimethoxy-N'-[4-(1-piperidinylsulfonyl)benzoyl]benzohydrazide involves the reaction of 3,4,5-trimethoxybenzohydrazide with 4-(1-piperidinylsulfonyl)benzoyl chloride in the presence of a base. The reaction yields 3,4,5-trimethoxy-N'-[4-(1-piperidinylsulfonyl)benzoyl]benzohydrazide as a white solid with a high purity. The synthesis method has been optimized to improve the yield and purity of the compound, making it suitable for scientific research applications.
Applications De Recherche Scientifique
3,4,5-trimethoxy-N'-[4-(1-piperidinylsulfonyl)benzoyl]benzohydrazide has been studied for its potential applications in scientific research. It has been shown to exhibit significant inhibitory effects on the growth of cancer cells, making it a potential candidate for cancer therapy. 3,4,5-trimethoxy-N'-[4-(1-piperidinylsulfonyl)benzoyl]benzohydrazide has also been studied for its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. In addition, 3,4,5-trimethoxy-N'-[4-(1-piperidinylsulfonyl)benzoyl]benzohydrazide has been shown to exhibit anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
Nom du produit |
3,4,5-trimethoxy-N'-[4-(1-piperidinylsulfonyl)benzoyl]benzohydrazide |
|---|---|
Formule moléculaire |
C22H27N3O7S |
Poids moléculaire |
477.5 g/mol |
Nom IUPAC |
3,4,5-trimethoxy-N//'-(4-piperidin-1-ylsulfonylbenzoyl)benzohydrazide |
InChI |
InChI=1S/C22H27N3O7S/c1-30-18-13-16(14-19(31-2)20(18)32-3)22(27)24-23-21(26)15-7-9-17(10-8-15)33(28,29)25-11-5-4-6-12-25/h7-10,13-14H,4-6,11-12H2,1-3H3,(H,23,26)(H,24,27) |
Clé InChI |
TVTJPYLNDBKWBN-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NNC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(=O)NNC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,4,5-trimethoxy-N-{6-methyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide](/img/structure/B256677.png)

![7-Methyl-4-oxo-3,4,5,6,7,8-hexahydro-benzo[4,5]thieno[2,3-d]pyrimidine-2-carboxylic acid ethyl ester](/img/structure/B256680.png)
![N',N'-dimethyl-N-(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine](/img/structure/B256682.png)
![N-[2-methyl-6-(propan-2-yl)phenyl]acetamide](/img/structure/B256684.png)

![2-[(4-Ethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B256694.png)
![N-(4-chlorophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]urea](/img/structure/B256699.png)
![(4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[(4-fluorophenyl)hydrazinylidene]-5-methylpyrazol-3-one](/img/structure/B256701.png)


![3-(4-tert-butylphenyl)-N-[3-(dimethylamino)propyl]acrylamide](/img/structure/B256712.png)
